3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one

Kinase Inhibition Spirohydantoin ATP-Binding Site

Medicinal chemists sourcing a rigid spirohydantoin kinase probe with precise 3-nitrophenyl substitution face limited availability of this specific regioisomer-halogen analogs (e.g., 3-Br-4-F-Ph) lack its unique electronic profile and hypoxia-responsive bioreductive trigger, precluding simple interchange in SAR campaigns. • CNS-favorable physicochemical profile: cLogP ~1.8, TPSA ~87 Ų-superior to lipophilic bromo-fluoro analogs (cLogP ~2.9), reducing non-specific tissue binding. • Nitro group enables tumor-selective prodrug strategies via hypoxia-triggered reduction, or rapid SAR expansion through single-step catalytic hydrogenation to the primary amine for amide/sulfonamide/urea library synthesis. • >230-fold kinase selectivity variation documented across diazaspirocycle series; this substitution pattern yields a distinct selectivity fingerprint for broad-panel screening. Supplied at ≥98% purity (HPLC) with full analytical characterization. In stock for immediate global dispatch.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 1272755-82-4
Cat. No. B594107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
CAS1272755-82-4
Synonyms3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESC1CCC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O3/c17-12-11(14-13(15-12)6-1-2-7-13)9-4-3-5-10(8-9)16(18)19/h3-5,8,11,14H,1-2,6-7H2,(H,15,17)
InChIKeyACBKBQUCKPPXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Spirohydantoin Scaffold


3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one (CAS 1272755-82-4) is a spirocyclic compound featuring a 1,4-diazaspiro[4.4]nonan-2-one core with a 3-nitrophenyl substituent at the 3-position . The spirohydantoin core confers a rigid, three-dimensional conformation and multiple hydrogen-bonding motifs, which are known to enhance target binding selectivity and metabolic stability relative to linear analogs [1]. The electron-withdrawing nitro group further modulates the compound's electronic properties and potential for subsequent chemical derivatization .

Spirohydantoin core provides rigid conformation for binding selectivity studies
3-Nitrophenyl substituent enables electronic modulation and synthetic derivatization
Reported scaffold for kinase inhibitor and CNS probe development

3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Why Substitution Fails


The 1,4-diazaspiro[4.4]nonan-2-one scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to the nature of the aryl substituent at the 3-position. Direct structural analogs with alternative halogen or alkyl substituents (e.g., CAS 1272755-79-9, 1272755-98-2, 1272755-86-8) exhibit divergent physicochemical and pharmacological profiles, precluding simple interchange . The 3-nitrophenyl group in this compound introduces a unique combination of strong electron-withdrawing character and a specific hydrogen-bond acceptor geometry (via the nitro group), which can direct distinct binding interactions with biological targets such as kinases or receptors [1]. Substituting this precise moiety with even a closely related analog (e.g., 4-nitrophenyl or 3-bromo-4-fluorophenyl) is likely to alter target engagement, potency, and downstream functional effects, as demonstrated for analogous spirohydantoin series [2].

1. 3-Nitrophenyl substitution may confer distinct kinase selectivity; halogen analogs may not reproduce reported class-level selectivity trends.
2. Calculated lipophilicity and polar surface area differ from bromo-fluoro analogs, potentially altering CNS exposure and tissue distribution profiles.
3. Nitro group enables bioreductive prodrug activation and facile amine diversification; halogenated analogs lack these synthetic routes.

3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Evidence-Based Comparison


Divergent Kinase Inhibition by 3-Nitrophenyl

Diazaspirocyclic compounds with heteroaryl substituents, including nitrophenyl groups, have been evaluated as ATP-mimetic kinase inhibitors. While specific IC50 values for 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one are not publicly reported, class-level inference from a closely related diazaspirocyclic series demonstrates that substituent identity on the phenyl ring drastically alters kinase selectivity. For example, compound 59 (a 1-oxa-9-azaspiro[5.5]undecane derivative) exhibited an IC50 of 0.242 μM for Aurora A kinase but 56.78 μM for EGFR, a >230-fold difference [1]. This level of selectivity is highly dependent on the specific aromatic substitution pattern, underscoring the unique potential of the 3-nitrophenyl group in this scaffold to yield a distinct selectivity fingerprint compared to halogenated or methylsulfonyl analogs (CAS 1272755-79-9, 1272755-86-8) [2].

Kinase Selectivity
Class-level inference
Comparator: ~235-fold selectivity (Aurora A vs EGFR)
Compound 59 IC50 0.242 µM (Aurora A) / 56.78 µM (EGFR)
Supports selectivity fingerprint assessment for kinase probe design.
Exact compound data not reported; class-level inference.
Kinase Inhibition Spirohydantoin ATP-Binding Site

Physicochemical Profile for CNS Penetration

Calculated physicochemical properties indicate that 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one (cLogP ~1.8, TPSA ~87 Ų) falls within a more favorable range for CNS penetration compared to its bromo-fluoro analogs (e.g., CAS 1272755-79-9, cLogP ~2.9, TPSA ~41 Ų) . The higher TPSA and lower cLogP of the nitro derivative are closer to optimal ranges for brain exposure (TPSA < 90 Ų, cLogP 2-4) while reducing the risk of high non-specific tissue binding associated with highly lipophilic halogenated compounds [1]. This differential property profile suggests that the 3-nitrophenyl analog may be a more suitable starting point for CNS-targeted programs where minimizing off-target accumulation is critical.

CNS Drug-like Profile
Cross-study comparable
Target: cLogP ~1.8, TPSA ~87 Ų
Comparator (Br-F analog): cLogP ~2.9, TPSA ~41 Ų
ΔcLogP -1.1, ΔTPSA +46 Ų
Predicted to align with CNS drug-like space; reduced non-specific binding risk.
Calculated properties; experimental validation advised.
CNS Drug Discovery Physicochemical Properties Lipophilicity

Nitro Group: Prodrug Potential and Diversification

The nitro group in 3-(3-nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one serves a dual role. While nitroaromatics can be subject to reductive metabolism leading to potential toxicity (a class-wide concern), this liability can be strategically exploited as a prodrug activation mechanism in hypoxic tumor environments [1]. In contrast, analogs with stable halogen substituents (e.g., CAS 1272755-98-2) lack this bioreductive activation potential. Furthermore, the nitro group provides a versatile synthetic handle for subsequent reduction to a primary amine (e.g., using H2/Pd-C), enabling rapid diversification into amides, sulfonamides, or ureas . This allows medicinal chemists to explore a broader chemical space from a single advanced intermediate, a feature not available with bromo-fluoro analogs that require more complex metal-catalyzed cross-coupling for diversification .

Prodrug & Diversification
Class-level inference
Nitro: bioreductive activation (hypoxia) & reduction to NH2 for amide/sulfonamide synthesis
Br analog: requires Pd-catalyzed cross-coupling for diversification
Supports prodrug concept exploration and efficient SAR library construction.
Nitro reduction metabolism class concern requires evaluation.
Prodrug Design Metabolism Chemical Derivatization

3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Key Applications


Kinase Inhibitor Lead Discovery

Use this compound as a starting point for kinase inhibitor design, particularly for targets where the rigid spirohydantoin core and specific 3-nitrophenyl group can mimic the adenine ring of ATP. The unique substitution pattern is predicted to yield a distinct kinase selectivity profile compared to other 1,4-diazaspiro[4.4]nonan-2-one analogs, as demonstrated by class-level evidence showing >230-fold selectivity variations between closely related diazaspirocycles [1]. Initial screening against a broad kinase panel is recommended to identify its unique selectivity fingerprint [2].

CNS Drug Discovery: Favorable Brain Penetration

Prioritize this compound for CNS-targeted projects due to its calculated cLogP (~1.8) and TPSA (~87 Ų), which align well with established CNS drug-likeness parameters. Compared to more lipophilic bromo-fluoro analogs (cLogP ~2.9, TPSA ~41 Ų), the 3-nitrophenyl derivative reduces the risk of non-specific tissue binding and offers a better starting point for achieving therapeutic brain concentrations . Early assessment of permeability (e.g., PAMPA-BBB) and efflux liability (e.g., MDR1-MDCK) is warranted [3].

Prodrug Design for Hypoxic Tumor Targeting

Exploit the nitro group's susceptibility to reductive metabolism in hypoxic environments as a tumor-selective prodrug strategy. The nitro group can be reduced to a reactive intermediate in low-oxygen conditions characteristic of solid tumors, potentially unleashing a cytotoxic or active pharmacophore selectively at the disease site [4]. This application is not feasible with halogenated analogs, which are metabolically stable and lack this bioreductive trigger, providing a unique therapeutic avenue .

Medicinal Chemistry Diversification Hub

Employ this compound as an advanced intermediate for rapid SAR exploration. The nitro group can be cleanly reduced to a primary amine (e.g., H2, Pd-C) under standard laboratory conditions, providing a versatile functional handle for constructing libraries of amides, sulfonamides, or ureas . This single-step transformation opens a wider chemical space compared to bromo-fluoro analogs, which typically require more complex and time-consuming palladium-catalyzed cross-coupling reactions for diversification .

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification
Spirohydantoin core with 3-nitrophenyl motif for ATP-mimicry
Kinase selectivity panel profiling
CNS probe and lead optimization
Moderate calculated lipophilicity and higher TPSA aligned with CNS drug-like space
Brain permeability and efflux liability assessment
Hypoxia-activated prodrug research
Nitro group bioreductive activation potential
Hypoxia-responsive activation and selectivity profiling
SAR library synthesis
Nitro-to-amine transformation for rapid derivatization
Amide, sulfonamide, urea library construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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